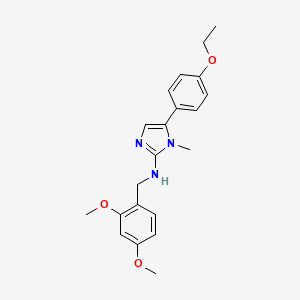![molecular formula C23H27ClN2O3S B11567258 N-{4-[(4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B11567258.png)
N-{4-[(4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(4A-CHLORO-1-PHENYL-DECAHYDROISOQUINOLIN-2-YL)SULFONYL]PHENYL}ACETAMIDE is a complex organic compound with a unique structure that includes a chlorinated phenyl group, a decahydroisoquinoline moiety, and a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4A-CHLORO-1-PHENYL-DECAHYDROISOQUINOLIN-2-YL)SULFONYL]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the decahydroisoquinoline core. This can be achieved through hydrogenation of isoquinoline derivatives under high pressure and temperature conditions. The chlorinated phenyl group is introduced via electrophilic aromatic substitution reactions, using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The sulfonyl group is then added through sulfonation reactions, often employing reagents like sulfur trioxide or chlorosulfonic acid. Finally, the acetylation step involves reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for hydrogenation and sulfonation steps, which allow for better control over reaction conditions and improved yields. Additionally, industrial processes may employ more cost-effective and environmentally friendly reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[(4A-CHLORO-1-PHENYL-DECAHYDROISOQUINOLIN-2-YL)SULFONYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Thiophenyl derivatives.
Applications De Recherche Scientifique
N-{4-[(4A-CHLORO-1-PHENYL-DECAHYDROISOQUINOLIN-2-YL)SULFONYL]PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-{4-[(4A-CHLORO-1-PHENYL-DECAHYDROISOQUINOLIN-2-YL)SULFONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the compound’s structure allows it to fit into receptor binding sites, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylacetamide: A simpler analog with similar pharmacological properties but lacking the sulfonyl and decahydroisoquinoline groups.
Sulfonylphenylacetamide: Contains the sulfonyl group but lacks the complex decahydroisoquinoline moiety.
Chlorophenylacetamide: Contains the chlorinated phenyl group but lacks the sulfonyl and decahydroisoquinoline groups.
Uniqueness
N-{4-[(4A-CHLORO-1-PHENYL-DECAHYDROISOQUINOLIN-2-YL)SULFONYL]PHENYL}ACETAMIDE is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of the sulfonyl group enhances its ability to interact with biological targets, while the decahydroisoquinoline moiety provides additional binding interactions and stability.
This detailed article provides a comprehensive overview of N-{4-[(4A-CHLORO-1-PHENYL-DECAHYDROISOQUINOLIN-2-YL)SULFONYL]PHENYL}ACETAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C23H27ClN2O3S |
|---|---|
Poids moléculaire |
447.0 g/mol |
Nom IUPAC |
N-[4-[(4a-chloro-1-phenyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)sulfonyl]phenyl]acetamide |
InChI |
InChI=1S/C23H27ClN2O3S/c1-17(27)25-19-10-12-20(13-11-19)30(28,29)26-16-15-23(24)14-6-5-9-21(23)22(26)18-7-3-2-4-8-18/h2-4,7-8,10-13,21-22H,5-6,9,14-16H2,1H3,(H,25,27) |
Clé InChI |
QIBNWTPIJPLNAK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CCCCC3C2C4=CC=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-ethoxybenzamide](/img/structure/B11567182.png)
![2-(1,3-Benzothiazol-2-ylsulfanyl)-1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone](/img/structure/B11567187.png)
![4-[(4-Bromophenyl)methoxy]-N'-[(E)-{2-[(2-chlorophenyl)methoxy]phenyl}methylidene]benzohydrazide](/img/structure/B11567190.png)
![6-(4-fluorophenyl)-3-methyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11567202.png)
![(15E)-15-hydroxyimino-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-trien-10-one](/img/structure/B11567215.png)
![2-bromo-4-[(E)-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11567222.png)
![1-[2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl]ethanone](/img/structure/B11567228.png)
![ethyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11567231.png)
![1-(3,4-dimethylphenyl)-4-(imidazo[4,5-b]indol-2-ylamino)-1H-spiro[1,3-diazete-2,3'-indol]-2'(1'H)-one](/img/structure/B11567234.png)
![N-(3'-acetyl-5-chloro-1-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B11567236.png)

![2-(9H-Indeno[1,2-B][1,2,5]oxadiazolo[3,4-E]pyrazin-9-yliden)-1-hydrazinecarbothioamide](/img/structure/B11567244.png)

![(2E)-2-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11567250.png)
